molecular formula C16H11F3O4 B7963904 Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-(trifluoromethyl)benzoate

Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-(trifluoromethyl)benzoate

Cat. No.: B7963904
M. Wt: 324.25 g/mol
InChI Key: KBTSTPPIXPFYLO-UHFFFAOYSA-N
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Description

Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-(trifluoromethyl)benzoate is a synthetic organic compound known for its unique chemical structure and properties This compound features a benzodioxole ring fused with a benzoate ester, along with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-(trifluoromethyl)benzoate typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzodioxole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Methyl 3-(2H-1,3-benzodioxol-5-YL)benzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 5-(trifluoromethyl)benzoate: Lacks the benzodioxole ring, leading to variations in reactivity and applications.

    Methyl 3-(2H-1,3-benzodioxol-5-YL)-benzoate: Similar structure but without the trifluoromethyl group, affecting its overall properties and uses.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O4/c1-21-15(20)11-4-10(5-12(6-11)16(17,18)19)9-2-3-13-14(7-9)23-8-22-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTSTPPIXPFYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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